The synthesis of methyl 2-amino-3-bromobenzoate can be achieved through several methods, with one common approach being the esterification of 2-amino-3-bromobenzoic acid with methanol. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of the reactants into the desired ester product.
Methyl 2-amino-3-bromobenzoate features a benzene ring substituted with an amino group and a bromine atom, which influences its reactivity and interaction with biological targets. The structural representation can be depicted using the following SMILES notation: COC(=O)C1=CC(Br)=CC=C1N
.
Methyl 2-amino-3-bromobenzoate can undergo various chemical reactions:
The mechanism of action for methyl 2-amino-3-bromobenzoate involves its interaction with biological targets, particularly in medicinal chemistry applications. The presence of the amino group allows for hydrogen bonding with target proteins or enzymes, while the bromine atom can facilitate electrophilic interactions.
Methyl 2-amino-3-bromobenzoate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 230.06 g/mol |
Melting Point | 71°C to 73°C |
Solubility | Soluble in water |
Stability | Sensitive to light and air |
Incompatibility | Strong oxidizing agents, acids |
These properties influence its handling, storage, and application in laboratory settings .
Methyl 2-amino-3-bromobenzoate has diverse applications in scientific research:
The systematic IUPAC name for this compound is methyl 2-amino-3-bromobenzoate, reflecting its benzoyl core functionalized at the ortho and meta positions. Its molecular formula is C₈H₈BrNO₂, with a molecular weight of 230.06 g/mol [1] [4]. The structure consists of a benzene ring bearing adjacent amine (-NH₂) and bromo (-Br) groups at C2 and C3, respectively, with a methyl ester (-COOCH₃) at C1. X-ray crystallography reveals a near-coplanar arrangement of the carboxy group and aromatic ring, while steric interactions between the amino and ester functionalities induce slight torsional distortion [6].
O=C(OC)C1=CC=CC(Br)=C1N
[2] [5]This notation specifies the ester linkage (O=C(OC)), bromine substitution (=C(Br)), and proximal amino group (=C1N). COC(=O)C1=C(C(=CC=C1)Br)N
[4] FGSIUBWPZRBMOC-UHFFFAOYSA-N
[4] [6]The InChIKey serves as a unique digital identifier enabling precise database searches across chemical platforms like PubChem and ChemSpider.
Table 1: Core Identifiers of Methyl 2-amino-3-bromobenzoate
Property | Value |
---|---|
IUPAC Name | Methyl 2-amino-3-bromobenzoate |
Molecular Formula | C₈H₈BrNO₂ |
Molecular Weight | 230.06 g/mol |
CAS Registry Number | 104670-74-8 |
MDL Number | MFCD11042862 |
Beilstein Registry | Not available in search results |
Though its exact discovery timeline is undocumented in the search results, the compound’s CAS registry (104670-74-8) suggests emergence in late 20th-century synthetic chemistry. Its initial synthesis likely derived from:
This compound’s utility stems from its triple functionalization:
Table 2: Documented Applications in Patent Literature
Patent/Publication | Therapeutic Target | Role of Intermediate |
---|---|---|
WO-2021202977-A1 (2021) | Complement inhibitors | Pyrrolopyrimidine core assembly |
WO-2021169990-A1 (2021) | KRAS inhibitors for oncology | Quinazoline precursor |
US-2021128589-A1 (2021) | Phosphonium ion channel blockers | Aryl coupling component |
CN-112079859-A (2020) | Electroluminescent materials | Polycyclic aromatic building block |
Recent innovations exploit its chemoselectivity: The bromine undergoes cross-coupling without disturbing the amino or ester groups, enabling sequential modifications. For example, in lumacaftor intermediates (cystic fibrosis therapy), palladium-catalyzed amination precedes ester hydrolysis [4] [6].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7